[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride
Overview
Description
[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure that imparts significant ring strain, making it a unique and reactive entity in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride, typically involves the formation of the four-membered ring through cyclization reactions. One common method involves the reaction of sulfonyl azides with alkenes or alkynes in the presence of a catalyst such as copper(I) iodide (CuI) and triethylamine (Et3N) at low temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing sulfonyl groups to thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it valuable for constructing diverse chemical structures .
Biology and Medicine: Its azetidine ring can mimic the structure of natural amino acids, making it useful in the development of peptidomimetics and other bioactive molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials. Its reactivity allows for the creation of functionalized polymers with specific properties .
Mechanism of Action
The mechanism of action of [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can modify biological molecules or materials. This reactivity is harnessed in various applications, from drug design to material science .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
N-Sulfonylazetidines: Compounds with similar sulfonyl groups but different substituents on the azetidine ring.
Uniqueness: [1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride is unique due to its specific combination of the ethanesulfonyl group and the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(1-ethylsulfonylazetidin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-2-11(9,10)8-4-6(3-7)5-8;/h6H,2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEHXQLERSCBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-52-4 | |
Record name | [1-(ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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